molecular formula C18H23N3O B8054949 Bizine

Bizine

Cat. No. B8054949
M. Wt: 297.4 g/mol
InChI Key: NTJQPAASNHXPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bizine is a useful research compound. Its molecular formula is C18H23N3O and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bizine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bizine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Bizine as a Potent LSD1 Inhibitor : A study by Prusevich et al. (2014) described the synthesis of a phenelzine analogue, bizine, which showed potent inhibition of the epigenetic enzyme LSD1. This inhibition was selective versus monoamine oxidases and LSD2. In cancer cells, bizine modulated bulk histone methylation and showed potential for reducing proliferation rates, suggesting its application in cancer therapy and possibly neurodegenerative diseases (Prusevich et al., 2014).

  • Bizine in Anticancer Research : A separate study by Pierroz et al. (2012) explored novel inert Ru(II) complexes as potential anticancer drug candidates. While this study does not directly mention bizine, it highlights the ongoing research in the field of cancer therapeutics, where bizine's role as an LSD1 inhibitor may be significant (Pierroz et al., 2012).

  • Bizine's Implication in Mitochondrial Function : Research by Van Leeuwen et al. (2006) on bifenazate resistance in Tetranychus urticae suggested a mitochondrial target site, potentially relevant to bizine's mechanism of action. This could have implications for understanding bizine's mode of action and its broader applications (Van Leeuwen et al., 2006).

  • In Vivo Potency of N-Benzyl-N'-isopropylhydrazine : A study on N-Benzyl-N'-isopropylhydrazine (a compound related to bizine) by Weikel and Salmon (1962) demonstrated its potency as an inhibitor of monoamine oxidase in vivo. This study, although older, provides context for understanding the potential biochemical pathways influenced by bizine-related compounds (Weikel & Salmon, 1962).

  • Cytoprotective Effects of BIHCN : The study of Bis[benzyl N′-(indol-3-ylmethylene)-hydrazinecarbodithioato]-nickel(II) (BIHCN) by Mughrabi et al. (2010) investigated its anti-ulcerogenic activity against ethanol-induced gastric mucosal injury. This study suggests a potential area of research for bizine in gastrointestinal protection (Mughrabi et al., 2010).

  • Effects on Driving Performance : The impact of bilastine on driving performance, as investigated by Conen et al. (2011), provides insight into the psychomotor effects of certain antihistamines. While this study does not directly involve bizine, it informs the broader context of histamine antagonists and their effects on human performance (Conen et al., 2011).

properties

IUPAC Name

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c19-20-14-13-16-9-11-17(12-10-16)21-18(22)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12,20H,4,7-8,13-14,19H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJQPAASNHXPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCNN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bizine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bizine
Reactant of Route 2
Reactant of Route 2
Bizine
Reactant of Route 3
Bizine
Reactant of Route 4
Reactant of Route 4
Bizine
Reactant of Route 5
Reactant of Route 5
Bizine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Bizine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.